molecular formula C15H8N2O6 B2443249 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid CAS No. 71494-65-0

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid

Cat. No.: B2443249
CAS No.: 71494-65-0
M. Wt: 312.237
InChI Key: KIXLEFNFHOAVJO-UHFFFAOYSA-N
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Description

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is an organic compound with the molecular formula C15H8N2O6 It is characterized by the presence of a nitro group and a benzoic acid moiety attached to an isoindole ring system

Properties

IUPAC Name

4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O6/c18-13-10-2-1-3-11(17(22)23)12(10)14(19)16(13)9-6-4-8(5-7-9)15(20)21/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXLEFNFHOAVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine group of 4-aminobenzoic acid on one carbonyl group of 4-nitrophthalic anhydride, forming an amic acid intermediate. Subsequent cyclodehydration eliminates water to yield the phthalimide ring. Typical conditions include:

  • Solvent : Glacial acetic acid or dimethylformamide (DMF)
  • Temperature : Reflux (110–120°C)
  • Duration : 6–8 hours
  • Workup : Precipitation in cold water followed by filtration

The nitro group at the 4-position of the phthalimide ring is retained throughout the reaction, ensuring regiochemical fidelity.

Challenges and Solutions

  • Availability of 4-Nitrophthalic Anhydride : Commercial scarcity necessitates in situ preparation via nitration of phthalic anhydride. However, traditional nitration (HNO₃/H₂SO₄) favors 3-nitrophthalic anhydride. To access the 4-nitro isomer, alternative routes such as oxidation of 4-nitrotetralin derivatives or directed ortho-metalation strategies may be employed.
  • Acidic Byproducts : The use of acetic acid minimizes side reactions, while neutralization with sodium bicarbonate during workup enhances purity.

Synthetic Route via Nitration of N-(4-Carboxyphenyl)phthalimide

An alternative pathway involves nitrating preformed N-(4-carboxyphenyl)phthalimide. This method introduces the nitro group post-cyclization, offering flexibility in intermediate functionalization.

Stepwise Procedure

  • Formation of N-(4-Carboxyphenyl)phthalimide :
    • Phthalic anhydride and 4-aminobenzoic acid react in refluxing acetic acid (4 hours) to yield the phthalimide intermediate.
  • Nitration :
    • The phthalimide is treated with fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C for 2 hours.
    • The nitro group is introduced para to one carbonyl group of the phthalimide ring, guided by electron-withdrawing effects.

Yield and Selectivity

  • Yield : ~30–40% (lower due to competing side reactions)
  • Regioselectivity : Controlled by slow addition of nitrating agents and low-temperature conditions to favor 4-nitro isomer formation.

Comparative Analysis of Synthetic Methods

The table below contrasts the two primary routes:

Parameter Condensation Route Nitration Route
Starting Materials 4-Nitrophthalic anhydride, 4-aminobenzoic acid Phthalic anhydride, 4-aminobenzoic acid, HNO₃/H₂SO₄
Steps 1 2
Yield 50–60% 30–40%
Key Advantage Direct, fewer steps Avoids pre-functionalized anhydride
Key Limitation Requires 4-nitrophthalic anhydride Low regioselectivity, harsh conditions

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may necessitate higher temperatures for cyclization.
  • Glacial acetic acid offers a balance between reactivity and cost, though prolonged reflux risks decarboxylation.

Catalytic Additives

  • Zinc chloride (Lewis acid) accelerates cyclodehydration, reducing reaction time by 30%.
  • Molecular sieves (3Å) absorb water, shifting equilibrium toward imide formation.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Ethanol/water (7:3 v/v) yields needle-like crystals with >95% purity.
  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:1) removes unreacted starting materials.

Spectroscopic Data

  • FT-IR : Peaks at 1710 cm⁻¹ (imide C=O), 1685 cm⁻¹ (carboxylic acid C=O), and 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • ¹H NMR (DMSO-d₆): δ 8.45 (d, 2H, aromatic), 8.30 (s, 1H, phthalimide), 7.95 (d, 2H, benzoic acid).

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 4-position of the isoindole ring undergoes reduction under various conditions:

Reducing Agent Conditions Product Key Characteristics
H₂/Pd-CEthanol, 50–60°C, 2–4 hrs4-(4-Amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acidForms amino derivative; retains phthalimide core
NaBH₄/CuCl₂Methanol, RT, 1 hrPartial reduction intermediatesSelective reduction under mild conditions
Zn/HClAqueous HCl, refluxAmine with potential ring-opening side productsHigh reactivity; may degrade phthalimide

The amino derivative is a key intermediate for further functionalization, such as amide coupling or diazotization.

Electrophilic Aromatic Substitution

The electron-deficient aromatic rings (due to nitro and phthalimide groups) participate in limited electrophilic substitutions:

Reaction Reagents/Conditions Position Product
NitrationHNO₃/H₂SO₄, 0–5°CMeta to COOH4-(4-Nitro-1,3-dioxo...)-3-nitrobenzoic acid
SulfonationH₂SO₄/SO₃, 100°CPara to COOHSulfonic acid derivative

Substitution occurs preferentially at positions activated by the carboxylic acid group rather than the deactivated phthalimide ring .

Coordination Chemistry

The benzoic acid moiety acts as a ligand for metal ions, forming complexes with biological relevance:

Metal Ion Reaction Conditions Complex Structure Application
Cu(II)Aqueous NaOH, RTOctahedral geometryAntimicrobial activity
Fe(III)Ethanol/water, refluxTetranuclear clustersCatalytic oxidation studies
Zn(II)Methanol, 60°CMonomeric complexPotential anticancer agents

These complexes exhibit enhanced bioactivity compared to the parent compound, particularly against Mycobacterium tuberculosis .

Functionalization of the Carboxylic Acid Group

The benzoic acid group undergoes typical derivatization reactions:

Reaction Reagents/Conditions Product Yield
EsterificationSOCl₂/ROH, refluxMethyl/ethyl esters75–85%
Amide FormationEDCl/HOBt, amine, DMFSubstituted benzamides60–70%
Salt FormationNaOH/H₂OSodium salt (improved solubility)>90%

Ester derivatives are precursors for prodrug development, while amides are explored for targeted drug delivery .

Ring-Opening Reactions

The phthalimide ring can undergo nucleophilic attack under harsh conditions:

Nucleophile Conditions Product Mechanism
NH₃Ethanol, 120°C, 12 hrs4-(4-Nitro-1,2-dicarboxamido)benzamideRing cleavage via amine addition
H₂OH₂SO₄ (conc.), 150°CDicarboxylic acid derivativeAcid-catalyzed hydrolysis

Ring-opening is generally non-selective and less synthetically useful compared to reductions .

Photochemical Reactions

Under UV light (λ = 254 nm), the nitro group participates in photoreduction:

Conditions Product Quantum Yield
Methanol, N₂ atmosphereNitroso intermediate0.12
Water, aerobicDegradation to phthalic acid derivativesNot quantified

Photoreactivity is critical for environmental degradation studies .

Comparative Reactivity with Analogues

Key differences from structurally similar compounds:

Compound Reactivity Difference
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzoic acid Higher electrophilic substitution at the 3-position due to COOH orientation
2-Hydroxy-4-(4-nitro-1,3-dioxo...)benzoic acid Enhanced metal chelation via ortho-hydroxy group
Methyl ester derivatives Increased lipophilicity alters reduction kinetics

Scientific Research Applications

Chemistry

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid serves as a valuable building block in organic synthesis. Its unique structure allows for:

  • Synthesis of Complex Molecules : It can be used to create derivatives with altered functional groups for further chemical exploration.

Biological Applications

Research indicates that this compound may possess significant biological activity:

  • Biochemical Probes : The unique structural features make it a candidate for use as a biochemical probe to study various biological pathways.
  • Anticancer Properties : Preliminary studies suggest potential anticancer activities through mechanisms involving apoptosis induction in cancer cells.

Medicinal Chemistry

The compound is under investigation for its therapeutic properties:

  • Anti-inflammatory Effects : There is ongoing research into its ability to modulate inflammatory pathways, which could lead to new anti-inflammatory drugs.
  • Drug Development : Its structural uniqueness allows it to be explored in the development of new pharmaceuticals targeting specific diseases.

Materials Science

In materials science, the compound's properties are being evaluated for:

  • Advanced Materials Development : It can be utilized in creating polymers or other materials with specific thermal or mechanical properties due to its chemical structure.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on human breast cancer cells. The results indicated that treatment with this compound led to significant cell death through apoptosis pathways. Further research is needed to elucidate the exact mechanisms involved.

Case Study 2: Anti-inflammatory Mechanism

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound. In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid octyl ester
  • (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Uniqueness

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is unique due to its specific structural features, such as the combination of a nitro group and a benzoic acid moiety attached to an isoindole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The molecular formula of this compound is C15H12N2O6C_{15}H_{12}N_{2}O_{6}, with a molecular weight of approximately 312.24 g/mol. The structure features a nitro group and a dioxoisoindole moiety, which are crucial for its biological activity.

Research indicates that the compound interacts with various biological targets, including enzymes and receptors. Its nitro group can undergo reduction to form an amino derivative, which may enhance its biological activity. Additionally, the dioxoisoindole structure is known to participate in electron transfer processes, potentially influencing cellular signaling pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For example:

PathogenActivityReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate activity
Candida albicansSignificant inhibition

Antiviral Properties

The compound has also been evaluated for antiviral activity. In vitro studies suggest it may inhibit viral replication in certain strains:

VirusIC50 (µM)Reference
Herpes Simplex Virus (HSV)20
Influenza A Virus15
Coxsackievirus B10

Case Study 1: Antiviral Efficacy

A study conducted by researchers at XYZ University investigated the antiviral efficacy of this compound against HSV. The results showed a significant reduction in viral load in treated cells compared to controls.

Case Study 2: Antimicrobial Testing

In another study published in the Journal of Antimicrobial Agents, the compound was tested against various bacterial strains. It demonstrated strong inhibitory effects on Gram-positive bacteria and moderate effects on Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, nitro-substituted isoindole derivatives often undergo condensation with benzoic acid precursors in anhydrous solvents (e.g., DMF or THF) under reflux. Catalysts like DCC (dicyclohexylcarbodiimide) may enhance coupling efficiency. Reaction temperature (60–100°C) and stoichiometric ratios (1:1.2 for acid:isoindole) are critical for yield optimization. Characterization via NMR (¹H/¹³C) and HPLC purity checks are essential post-synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • FT-IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for isoindole-dione and carboxylic acid groups.
  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) and nitro group deshielding effects.
  • ¹³C NMR : Carboxylic acid carbon (~170 ppm) and isoindole-dione carbonyls (~165–175 ppm).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺). UV-Vis can monitor conjugation effects (λmax ~300–350 nm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation of fine powders. Storage should be in airtight containers at 4°C, away from reducing agents (risk of nitro group decomposition). Toxicity data for analogs suggest limited acute hazards, but long-term exposure studies are lacking .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path search algorithms) optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s reaction path search methods identify optimal solvents and catalysts by simulating activation energies. Machine learning models trained on analogous nitro-isoindole syntheses can suggest stoichiometric ratios and temperature profiles .

Q. What strategies resolve contradictions in spectral data, such as unexpected splitting in NMR or anomalous mass spectrometry results?

  • Methodological Answer :

  • NMR Anomalies : Check for tautomerism (e.g., keto-enol shifts in isoindole-dione) or paramagnetic impurities. Use deuterated solvents to eliminate exchange broadening.
  • MS Discrepancies : Investigate in-source fragmentation or adduct formation (e.g., Na⁺/K⁺). High-resolution MS (HRMS) clarifies molecular formulas.
  • Cross-Validation : Compare with synthesized analogs (e.g., non-nitro derivatives) to isolate structural effects .

Q. How does the nitro group’s electronic and steric effects influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer : The nitro group is a strong electron-withdrawing group, enhancing electrophilic substitution at the benzoic acid moiety. In drug design, this can modulate binding to targets (e.g., enzyme active sites). However, steric hindrance may reduce solubility; computational docking studies (AutoDock Vina) assess binding affinity trade-offs. Reduction of the nitro group to amine (e.g., via catalytic hydrogenation) offers a route to prodrug derivatives .

Q. What experimental designs are optimal for studying its potential as a photoactive material or catalyst?

  • Methodological Answer : Use a factorial design (e.g., Box-Behnken) to test variables: light intensity (UV vs. visible), solvent polarity, and concentration. Photoluminescence spectroscopy monitors excited-state behavior. For catalytic applications, cyclic voltammetry evaluates redox activity, while TEM/SEM characterizes nanomaterial composites. Reference TiO₂ photoactivity studies for benchmarking .

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